molecular formula C15H10FNO B1438981 6-Fluoro-3-phenyl-2-quinolinol CAS No. 1031928-37-6

6-Fluoro-3-phenyl-2-quinolinol

Cat. No.: B1438981
CAS No.: 1031928-37-6
M. Wt: 239.24 g/mol
InChI Key: GHLQAZCROBIELY-UHFFFAOYSA-N
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Description

Scientific Research Applications

6-Fluoro-3-phenyl-2-quinolinol has several scientific research applications:

Future Directions

The future directions of research on 6-Fluoro-3-phenyl-2-quinolinol and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications in proteomics research .

Biochemical Analysis

Biochemical Properties

6-Fluoro-3-phenyl-2-quinolinol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria . This interaction inhibits the enzyme’s activity, leading to the disruption of bacterial DNA replication and ultimately bacterial cell death . Additionally, this compound has been found to form complexes with metals, which can further influence its biochemical properties and interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, the compound inhibits DNA-gyrase, leading to the disruption of DNA replication and transcription . This results in the inhibition of bacterial growth and proliferation. In mammalian cells, this compound has been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and repair . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of DNA-gyrase in bacterial cells, preventing the enzyme from catalyzing the supercoiling of DNA . This binding interaction is facilitated by the fluorine atom at the 6-position of the quinoline ring, which enhances the compound’s affinity for the enzyme . In mammalian cells, this compound inhibits topoisomerase II by stabilizing the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to the accumulation of DNA breaks .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in bacterial cells where it can lead to the development of resistance over time . In in vitro studies, the compound has been shown to maintain its inhibitory effects on DNA-gyrase and topoisomerase II for extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, it can cause adverse effects, including toxicity to mammalian cells . Studies have shown that there is a threshold dose above which the compound’s toxic effects outweigh its therapeutic benefits . In animal models, high doses of this compound have been associated with liver and kidney toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted in the urine . The metabolic pathways of this compound can influence its efficacy and toxicity, as the metabolites may have different biological activities compared to the parent compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is known to be transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, which can influence its localization and accumulation . The distribution of this compound within tissues is also influenced by its lipophilicity, which allows it to readily cross cell membranes and accumulate in lipid-rich tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear enzymes . This localization is facilitated by its ability to cross the nuclear membrane and bind to nuclear proteins . Additionally, this compound can undergo post-translational modifications that direct it to specific subcellular compartments . These modifications can influence the compound’s activity and its interactions with other biomolecules .

Preparation Methods

The synthesis of 6-Fluoro-3-phenyl-2-quinolinol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-fluoroaniline with suitable reagents can lead to the formation of the quinoline ring system . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

6-Fluoro-3-phenyl-2-quinolinol undergoes various chemical reactions, including:

Comparison with Similar Compounds

6-Fluoro-3-phenyl-2-quinolinol can be compared with other fluorinated quinolines, such as:

Properties

IUPAC Name

6-fluoro-3-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO/c16-12-6-7-14-11(8-12)9-13(15(18)17-14)10-4-2-1-3-5-10/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLQAZCROBIELY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653637
Record name 6-Fluoro-3-phenylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031928-37-6
Record name 6-Fluoro-3-phenyl-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1031928-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-3-phenylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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